Methyl 1-methyl-2-oxocyclopentanecarboxylate

Overview

Description

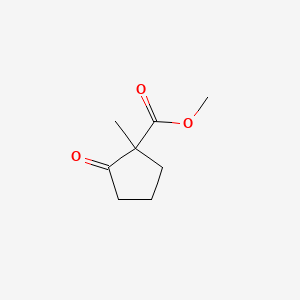

Methyl 1-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclopentanone and is characterized by the presence of a methyl ester group and a ketone group on the cyclopentane ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-methyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common method involves the esterification of 1-methyl-2-oxocyclopentanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: 1-methyl-2-oxocyclopentanecarboxylic acid.

Reduction: 1-methyl-2-hydroxycyclopentanecarboxylate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 1-methyl-2-oxocyclopentanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving ester and ketone groups.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets. The ester and ketone groups can participate in enzymatic reactions, leading to the formation of different products. The compound can also act as a substrate for enzymes involved in ester hydrolysis and ketone reduction .

Comparison with Similar Compounds

Methyl 1-methyl-2-oxocyclopentanecarboxylate can be compared with other similar compounds such as:

Methyl 2-oxocyclopentanecarboxylate: Lacks the additional methyl group on the cyclopentane ring.

Ethyl 1-methyl-2-oxocyclopentanecarboxylate: Has an ethyl ester group instead of a methyl ester group.

Methyl 1,3-dimethyl-2-oxocyclopentanecarboxylate: Has an additional methyl group on the cyclopentane ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical syntheses .

Biological Activity

Methyl 1-methyl-2-oxocyclopentanecarboxylate, also known as methyl 2-oxocyclopentanecarboxylate, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various organic reactions, including Michael addition reactions. For instance, it has been shown to react with nitroalkenes to form enantioselective products, indicating its utility in asymmetric synthesis . The compound's structure is characterized by a cyclopentane ring with a ketone and carboxylate functional group, which contributes to its reactivity and biological activity.

Biological Activity

1. Aromatase Inhibition

One of the significant biological activities of this compound is its role as an aromatase inhibitor. Aromatase is an enzyme involved in the conversion of androgens to estrogens, which plays a crucial role in various hormonal pathways. Research has demonstrated that derivatives synthesized from this compound exhibit potent aromatase inhibitory activity. Notably, one derivative showed an IC50 value of , indicating strong inhibitory potential compared to standard inhibitors like Formestane and Fadrozole .

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound and its derivatives on cancer cell lines. For example, compounds derived from this methyl ester were evaluated against Hep G2 human liver carcinoma cells and Hs 578 T human breast cancer cells, revealing a cytotoxic pattern that suggests potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : By inhibiting aromatase, the compound may reduce estrogen levels, which is beneficial in treating estrogen-dependent cancers.

- Cell Proliferation Modulation : The cytotoxic effects observed in cancer cell lines suggest that the compound may interfere with cell cycle progression or induce apoptosis.

Case Study 1: Aromatase Inhibition

A study published in PubMed evaluated multiple derivatives of this compound for their aromatase inhibitory activity. The results indicated that certain derivatives had significantly higher potency than traditional inhibitors, making them candidates for further development in hormone-related therapies .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxicity of this compound derivatives against breast and liver cancer cell lines. The findings revealed that these compounds could effectively reduce cell viability at specific concentrations, suggesting their potential role in cancer treatment strategies .

Data Tables

| Compound Name | IC50 (M) | Biological Activity |

|---|---|---|

| This compound | Aromatase Inhibitor | |

| Derivative A | Cytotoxic (Hep G2) | |

| Derivative B | Cytotoxic (Hs 578 T) |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for characterizing Methyl 1-methyl-2-oxocyclopentanecarboxylate, and how do they validate structural features?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopentane ring substitution pattern and ester group placement. Infrared (IR) spectroscopy identifies the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ for both the ketone and ester groups. Mass spectrometry (MS) confirms the molecular ion peak at m/z 156.18 (molecular weight) . High-Performance Liquid Chromatography (HPLC) can assess purity, particularly when synthesizing derivatives .

Q. What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield?

- Methodological Answer : A common route involves cyclization of precursor acids or esters under acidic catalysis (e.g., BF₃·Et₂O). Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates, while temperatures between 60–80°C optimize cyclization efficiency. Catalyst selection (e.g., p-toluenesulfonic acid) minimizes side reactions like ester hydrolysis .

Q. How does the compound’s stability impact experimental design, and what storage conditions are recommended?

- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C but degrades in humid environments. Pre-experiment stability assays (e.g., TGA, DSC) under varying pH/temperature conditions are advised to assess decomposition risks. Avoid exposure to strong bases or oxidizing agents .

Q. What are the primary chemical reactions involving this compound in organic synthesis?

- Methodological Answer : The ketone group undergoes nucleophilic additions (e.g., Grignard reactions), while the ester group participates in hydrolysis (acid/base-mediated) or transesterification. The compound is a precursor for spirocyclic systems via intramolecular aldol condensations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Systematic Design of Experiments (DoE) can isolate variables (e.g., solvent polarity, catalyst loading). For example, discrepancies in cyclization yields may arise from trace moisture; rigorous drying of solvents/reagents and in situ moisture traps (e.g., molecular sieves) improve reproducibility .

Q. What strategies control stereoselectivity during derivatization of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) direct stereochemistry. Solvent polarity (e.g., dichloromethane vs. DMSO) and temperature gradients can stabilize transition states favoring specific enantiomers .

Q. How can computational modeling optimize reaction pathways for novel derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in nucleophilic attacks. Molecular docking studies guide bioactivity predictions for derivatives, prioritizing synthesis of high-affinity targets .

Q. What toxicological assessments are critical when handling this compound in biological studies?

- Methodological Answer : Acute toxicity assays (e.g., LD₅₀ in rodents) and in vitro cytotoxicity screens (e.g., HepG2 cell lines) are mandatory. Use PPE (gloves, goggles) and fume hoods to mitigate inhalation/skin exposure risks .

Q. How do structural analogs of this compound compare in binding affinity to biological targets?

- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics. For example, substituting the methyl group with bulkier alkyl chains may enhance hydrophobic interactions with enzyme active sites .

Q. What mechanistic insights explain the compound’s reactivity under photochemical conditions?

Properties

IUPAC Name |

methyl 1-methyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(7(10)11-2)5-3-4-6(8)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHZMYGNHVTEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885483 | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30680-84-3 | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30680-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030680843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-carbomethoxycyclopentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methyl-2-oxocyclopentanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.